N-Ethylisopropylamine chemical properties and structure
N-Ethylisopropylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for N-Ethylisopropylamine. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Properties and Data
N-Ethylisopropylamine is a secondary amine that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of N-Ethylisopropylamine
| Property | Value | Source |
| Molecular Formula | C5H13N | [1] |
| Molecular Weight | 87.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 71-73 °C | [1] |
| Density | 0.72 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.392 | [1] |
| Flash Point | 16 °C (60.8 °F) - closed cup | |
| pKa | 10.76 ± 0.19 (Predicted) | |
| Solubility | Soluble in chloroform (B151607) and methanol. |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-ethylpropan-2-amine | [2] |
| Synonyms | Isopropylethylamine, N-Ethyl-2-propanamine | [2] |
| CAS Number | 19961-27-4 | [2] |
| SMILES String | CCNC(C)C | [2] |
| InChI Key | RIVIDPPYRINTTH-UHFFFAOYSA-N | [2] |
| 1H NMR Chemical Shifts (ppm) | See Section 3.2.1 | [3] |
Chemical Structure
The chemical structure of N-Ethylisopropylamine consists of an isopropyl group and an ethyl group attached to a central nitrogen atom.
Caption: 2D structure of N-Ethylisopropylamine.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N-Ethylisopropylamine.
Synthesis of N-Ethylisopropylamine
N-Ethylisopropylamine can be synthesized via several routes, with reductive amination being a common and efficient method.
3.1.1. Reductive Amination of Acetone (B3395972) with Ethylamine (B1201723)
This one-pot reaction involves the formation of an imine intermediate from acetone and ethylamine, which is subsequently reduced to the final product.
-
Reactants and Reagents:
-
Acetone
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol)
-
Reducing agent: Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Solvent: Methanol or Ethanol
-
Acid catalyst (optional, for imine formation): Acetic acid
-
-
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in the chosen alcohol solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add acetone to the cooled solution while stirring. If using an acid catalyst, it can be added at this stage.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture again in an ice bath.
-
Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the mixture. Control the addition rate to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtered organic solution by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 71-73 °C.[1]
-
-
3.1.2. Alkylation of Isopropylamine (B41738) with an Ethyl Halide
This method involves the direct alkylation of isopropylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.
-
Reactants and Reagents:
-
Isopropylamine
-
Ethyl bromide or Ethyl iodide
-
Base: A non-nucleophilic base such as triethylamine (B128534) or potassium carbonate to neutralize the hydrogen halide formed.
-
Solvent: A polar aprotic solvent like acetonitrile (B52724) or DMF.
-
-
Experimental Procedure:
-
In a round-bottom flask, dissolve isopropylamine and the base in the chosen solvent.
-
Slowly add the ethyl halide to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Filter the reaction mixture to remove the salt byproduct.
-
Wash the filtrate with water to remove any remaining salts and the base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation and purify the residue by fractional distillation.
-
-
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of N-Ethylisopropylamine in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
1H NMR Spectroscopy:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
-
Expected Chemical Shifts (in CDCl₃):
-
A septet corresponding to the CH proton of the isopropyl group.
-
A quartet corresponding to the CH₂ protons of the ethyl group.
-
A triplet corresponding to the CH₃ protons of the ethyl group.
-
A doublet corresponding to the two CH₃ groups of the isopropyl group.
-
A broad singlet for the N-H proton.
-
-
-
13C NMR Spectroscopy:
-
Instrument: 75 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Proton decoupling: Broadband decoupling.
-
-
Expected Chemical Shifts: Distinct signals for the different carbon atoms in the molecule.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of N-Ethylisopropylamine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
Expected Results: A single peak in the chromatogram corresponding to N-Ethylisopropylamine and a mass spectrum showing the molecular ion and characteristic fragmentation pattern.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
As N-Ethylisopropylamine is a liquid, it can be analyzed neat.
-
Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid directly onto the ATR crystal.[5]
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
-
Expected Absorptions:
-
N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretches (alkane): Strong bands in the 2850-3000 cm⁻¹ region.
-
N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.
-
C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.
-
Safety and Handling
N-Ethylisopropylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of N-Ethylisopropylamine.
Caption: A logical workflow diagram.
References
- 1. N-ETHYLISOPROPYLAMINE | 19961-27-4 [chemicalbook.com]
- 2. Isopropylethylamine | C5H13N | CID 88318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ETHYLISOPROPYLAMINE(19961-27-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 6. uoguelph.ca [uoguelph.ca]
